methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No.: 845805-54-1
Cat. No.: VC6390248
Molecular Formula: C25H28N2O6
Molecular Weight: 452.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845805-54-1 |
|---|---|
| Molecular Formula | C25H28N2O6 |
| Molecular Weight | 452.507 |
| IUPAC Name | methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C25H28N2O6/c1-4-26-11-13-27(14-12-26)15-20-21(28)10-9-19-22(29)23(16(2)32-24(19)20)33-18-7-5-17(6-8-18)25(30)31-3/h5-10,28H,4,11-15H2,1-3H3 |
| Standard InChI Key | YSDLBYBDXFPTGQ-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C)O |
Introduction
Synthesis
The synthesis of this compound likely involves multistep organic reactions, including:
-
Chromenone Core Formation: Typically synthesized via Pechmann condensation, where phenols react with β-ketoesters under acidic conditions.
-
Functionalization:
-
Introduction of the hydroxy group and methyl substituent on the chromenone ring.
-
Coupling of the ethylpiperazine moiety using alkylation reactions.
-
-
Esterification: The benzoate group is introduced via esterification or transesterification reactions involving methyl benzoate derivatives.
These steps require precise control over reaction conditions to ensure regioselectivity and high yields.
Drug Design Implications
The compound's combination of a coumarin core with a piperazine side chain makes it a promising candidate for further development in medicinal chemistry, particularly as:
-
Enzyme inhibitors (e.g., topoisomerase or kinases).
-
Neurological agents targeting neurotransmitter systems.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | ~466.53 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| LogP (Predicted) | Moderate (~3–5) |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol). |
Future Research
Further investigations are needed to:
-
Optimize synthetic routes for higher yields and purity.
-
Evaluate pharmacokinetics (absorption, distribution, metabolism, excretion).
-
Conduct in vitro and in vivo biological assays to confirm therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume